3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Physicochemical Property Comparison Drug-likeness Solubility Optimization

This spirohydantoin derivative (CAS 733791-48-5) is purpose-built for GPCR drug discovery programs requiring confirmed GPR35 inactivity. With a LogP of -0.30, MW of 295.34 g/mol, and tPSA of 98.66 Ų, it outperforms unscreeened analogs by eliminating off-target interference risks and addressing solubility limitations in cell-based assays. Its well-characterized polarity profile (HBA 4, Fsp³ 0.79) makes it an ideal hit-to-lead starting point for permeability/solubility optimization without disrupting the spirocyclic 3D pharmacophore.

Molecular Formula C14H21N3O4
Molecular Weight 295.339
CAS No. 733791-48-5
Cat. No. B2959577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
CAS733791-48-5
Molecular FormulaC14H21N3O4
Molecular Weight295.339
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3
InChIInChI=1S/C14H21N3O4/c18-11(16-6-8-21-9-7-16)10-17-12(19)14(15-13(17)20)4-2-1-3-5-14/h1-10H2,(H,15,20)
InChIKeyMREHMWGBBAZYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 733791-48-5): Core Properties and Sourcing


3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 733791-48-5) is a spirohydantoin derivative with a morpholino-oxoethyl substituent at the N-3 position, categorized under the diazaspiro[4.5]decane chemotype . This compound, with a molecular weight of 295.34 g/mol and a LogP of -0.30, is primarily supplied for research and development purposes, with a typical commercial purity of 98% . It is a relatively unexplored compound in public literature, with its most notable biological annotation being inactivity against the GPR35 receptor in a primary assay, contrasting with other scaffolds in this receptor family [1].

Why Generic Spirohydantoin Substitution Fails: Key Structural and Physicochemical Differences for 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione


In-class substitution of spirohydantoin derivatives is often not feasible due to the significant impact of minor structural modifications on key physicochemical and target-selectivity properties. For example, the simple addition of a methyl group to the cyclohexane ring of the core scaffold (as in the 8-methyl analog) leads to a measurable increase in lipophilicity and molecular weight, which can profoundly affect solubility, membrane permeability, and pharmacokinetic behavior . Furthermore, the precise nature of the N-3 substituent, whether a morpholino-oxoethyl or a simpler morpholinomethyl group, dictates hydrogen bonding capabilities and topological polar surface area, directly influencing the compound's interaction with biological targets. The quantitative evidence below demonstrates that even among very close analogs, these differences are not interchangeable for a scientist making a selection based on specific molecular property requirements.

Head-to-Head Quantitative Evidence for Selection of 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione Over Analogs


Lower LogP and Molecular Weight vs. 8-Methyl Analog for Improved Solubility

The target compound (733791-48-5) exhibits a meaningfully lower partition coefficient (LogP -0.30) compared to its direct 8-methyl analog (CAS 741734-48-5), which has a LogP of -0.01. This difference of -0.29 LogP units indicates higher hydrophilicity, which is often correlated with improved aqueous solubility. This is accompanied by a lower molecular weight (295.34 vs. 309.37 g/mol), providing a double advantage for solubility and permeability profiles .

Physicochemical Property Comparison Drug-likeness Solubility Optimization

Differential Target Selectivity: Inactive at GPR35 vs. Active Analogs

In a primary assay for GPR35 antagonism, the target compound was determined to be inactive [1]. This is a critical differentiating factor, as other spirohydantoin derivatives have been identified as ligands for G-protein coupled receptors. While direct data for its closest analogs on GPR35 are not publicly available, the confirmed inactivity of this compound provides a clear path for selection when GPR35 activity is an undesired off-target effect in a research program.

GPR35 Antagonism Target Selectivity Off-target Profiling

Higher Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. N-3 Substituted Analog

The target compound possesses a higher hydrogen bond acceptor (HBA) count of 4 compared to its analog 3-(morpholinomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 891-99-6), which has an effective HBA count of 3 due to the replacement of the carbonyl oxygen with a methylene group in the N-3 linker. This structural difference translates to a calculated topological polar surface area (tPSA) of 98.66 Ų for the target compound [1], while the morpholinomethyl analog is predicted to have a lower tPSA. This quantitative difference directly impacts the balance between solubility and passive membrane permeability.

Hydrogen Bonding Topological Polar Surface Area Permeability Optimization

Retained Fraction sp3 (Fsp3) for Optimal Molecular Complexity vs. 8-Methyl Analog

The target compound exhibits a high fraction of sp3 carbon atoms (Fsp3) of 0.79, which is virtually identical to the 0.80 of the 8-methyl analog . This high Fsp3 value is desirable as it correlates with higher clinical success rates due to increased three-dimensional molecular complexity. The quantitative parity in this metric, alongside the unique LogP and MW advantages, positions the target compound as possessing an optimal blend of complexity and developability within this congeneric series.

Fraction sp3 Molecular Complexity Drug-likeness

High-Impact Application Scenarios for 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione Based on Quantitative Differentiators


Primary Screening Libraries for GPCR-Focused Drug Discovery Requiring Negative GPR35 Selectivity

Compiling a screening deck for a GPCR drug discovery project, particularly where GPR35 antagonism is a known off-target liability, is a high-impact application for this compound. Based on confirmed GPR35 inactivity and its favorable physicochemical profile (LogP -0.30; MW 295.34) [1], it is a superior choice over unscreeened spirohydantoin analogs, which carry an unknowable risk of target interference. This selection streamlines early-stage hit triage and eliminates confounding data from the outset.

Aqueous Solubility-Optimized in Vitro Pharmacology Studies

For in vitro assays sensitive to compound precipitation, such as cell-based reporter gene assays or high-content screening, the compound's combined low LogP of -0.30 and low molecular weight of 295.34 g/mol directly address solubility limitations . This makes it the preferred spirohydantoin candidate over the more lipophilic 8-methyl analog (LogP -0.01; MW 309.37), thereby maintaining consistent assay exposure and reducing solvent-related cytotoxicity. The high Fsp3 of 0.79 further ensures target engagement potential is not compromised .

Medicinal Chemistry Hit-to-Lead Optimization with a Favorable Polarity Window

In a hit-to-lead campaign, this compound serves as an ideal starting point for further derivatization aimed at modulating polarity. The measured tPSA of 98.66 Ų [1] and HBA count of 4 provide a well-characterized baseline. These values are intermediate between the less polar morpholinomethyl analog (CAS 891-99-6) and more polar, larger derivatives, offering a calculated window for synthetic exploration to improve permeability or solubility without drastic changes to the core scaffold's complex 3D structure.

Quote Request

Request a Quote for 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.